2-Cyano-2-methylpropanoic acid
Overview
Description
2-Cyano-2-methylpropanoic acid is an organic compound with the molecular formula C5H7NO2. It is a white crystalline solid that is moisture-sensitive and has a melting point of 153-155°C . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyano-2-methylpropanoic acid can be synthesized through several methods. One common method involves the hydrolysis of nitriles. For instance, the hydrolysis of 2-cyano-2-methylpropionitrile in the presence of an acid or base can yield this compound . Another method involves the carboxylation of Grignard reagents, where a Grignard reagent reacts with carbon dioxide to form the corresponding carboxylic acid .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into other compounds with different functional groups.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, and oxidizing or reducing agents. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound vary based on the type of reaction. For example, oxidation can yield different carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Cyano-2-methylpropanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-cyano-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For example, in biochemical reactions, it can act as a substrate or inhibitor for certain enzymes, affecting their activity and the overall metabolic pathway . The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-cyano-2-methylpropanoic acid include:
- 1-Cyano-1-cyclopropanecarboxylic acid
- Ethyl 1-methylbutyl cyanoacetate
- Ethyl 1-cyanocyclopropanecarboxylate
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-cyano-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-5(2,3-6)4(7)8/h1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDVNAVPCCNJRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80463634 | |
Record name | 2-CYANO-2-METHYLPROPANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80463634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22426-30-8 | |
Record name | 2-CYANO-2-METHYLPROPANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80463634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Cyano-2,2-dimethylaceticacid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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